magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide
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Overview
Description
Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide is an organometallic compound that features a magnesium atom bonded to a bromide ion and an aromatic ring substituted with methoxy and propan-2-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide typically involves the reaction of 1-methoxy-2-propan-2-yloxybenzene with magnesium in the presence of a bromide source. This process is akin to the formation of Grignard reagents, where magnesium inserts itself between the carbon and bromine atoms . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive intermediate from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems to control temperature, pressure, and reactant flow rates would be essential to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in halogen exchange reactions.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid workup.
Substitution Reactions: Often carried out with halogenating agents like iodine or chlorine.
Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Halogenated Aromatics: Result from substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Scientific Research Applications
Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Could be used in the development of new materials with unique properties.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action for magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then interact with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
Grignard Reagents: Similar in structure and reactivity, used widely in organic synthesis.
Organolithium Compounds: Another class of organometallic reagents with similar applications but different reactivity profiles.
Organoboron Compounds: Used in Suzuki-Miyaura coupling reactions, offering different reactivity and selectivity.
Uniqueness
Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C10H13BrMgO2 |
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Molecular Weight |
269.42 g/mol |
IUPAC Name |
magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide |
InChI |
InChI=1S/C10H13O2.BrH.Mg/c1-8(2)12-10-7-5-4-6-9(10)11-3;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
AZVPNJRCONJULD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] |
Origin of Product |
United States |
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